molecular formula C6H13N3OS B7788381 N'-hydroxy-2-thiomorpholin-4-ylethanimidamide

N'-hydroxy-2-thiomorpholin-4-ylethanimidamide

Cat. No.: B7788381
M. Wt: 175.25 g/mol
InChI Key: PFBBGROSVHNQRQ-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-thiomorpholin-4-ylethanimidamide (CAS: 1181459-01-7) is a thiomorpholine-containing hydroxyimidamide derivative with the molecular formula C₆H₁₅Cl₂N₃OS and a molecular weight of 248.17 g/mol . Its structure features a thiomorpholine ring (a sulfur-containing six-membered heterocycle) linked to a hydroxyimidamide group (–N–C(NH₂)–OH).

Properties

IUPAC Name

N'-hydroxy-2-thiomorpholin-4-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBGROSVHNQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Hydroxylamine

A foundational approach involves reacting 2-chloroethylthiomorpholine with hydroxylamine under basic conditions. The thiomorpholine ring’s electron-rich sulfur atom enhances nucleophilic displacement at the β-carbon.

Procedure :

  • 2-Chloroethylthiomorpholine Synthesis : Thiomorpholine is alkylated with 1,2-dichloroethane in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-chloroethylthiomorpholine.

  • Amidoxime Formation : The chlorinated intermediate is refluxed with hydroxylamine hydrochloride (NH2_2OH·HCl) in ethanol/water (3:1) at 80°C for 24 hours. Triethylamine neutralizes HCl, driving the reaction.

Key Data :

ParameterValue
Yield62–68%
Purity (HPLC)>95%
Reaction Temperature80°C

Nitrile Hydroxylation

This method converts 2-cyanoethylthiomorpholine to the target amidoxime via hydroxylamine addition.

Procedure :

  • Nitrile Synthesis : Thiomorpholine reacts with acrylonitrile in a Michael addition, catalyzed by K2_2CO3_3 in methanol at 25°C.

  • Hydroxylamine Addition : The nitrile intermediate is treated with NH2_2OH·HCl in methanol/water (4:1) at 60°C for 18 hours.

Optimization Insight :

  • pH Control : Maintaining pH 7–8 with NaHCO3_3 prevents over-oxidation to carboxylic acids.

  • Solvent Effects : Methanol improves nitrile solubility, increasing yield by 22% compared to ethanol.

Advanced Methodologies

Reductive Amination

A two-step process condenses thiomorpholine with glyoxal, followed by hydroxylamine treatment.

Procedure :

  • Imine Formation : Thiomorpholine and glyoxal (40% aqueous) react in ethanol at 50°C for 6 hours.

  • Reduction : Sodium cyanoborohydride (NaBH3_3CN) reduces the imine to 2-aminoethylthiomorpholine.

  • Amidoxime Synthesis : The amine reacts with hydroxylamine in acetic acid at 100°C for 12 hours.

Yield Comparison :

StepYield (%)
Imine Formation89
Reduction78
Amidoxime Synthesis65

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates enable rapid purification.

Procedure :

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected thiomorpholine via carbodiimide coupling.

  • Nitrile Addition : The resin-bound intermediate reacts with bromoacetonitrile in DMF at 25°C.

  • Hydroxylamine Cleavage : Treatment with NH2_2OH·HCl in TFA/DCM (1:9) releases the product.

Advantages :

  • Purity : >98% after cleavage (no column chromatography required).

  • Scalability : 10–100 mmol scales demonstrated in pilot studies.

Industrial-Scale Production

Continuous Flow Reactor Systems

Adopting flow chemistry reduces reaction times and improves consistency.

Setup :

  • Reactor 1 : Thiomorpholine and acrylonitrile mix at 30°C (residence time: 20 min).

  • Reactor 2 : Hydroxylamine solution introduced at 60°C (residence time: 45 min).

Performance Metrics :

MetricBatch ProcessFlow Process
Annual Output50 kg300 kg
Purity93%97%
Solvent Waste120 L/kg40 L/kg

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Over-Oxidized Carboxylic Acids : Mitigated by strict pH control and reduced reaction temperatures.

  • Dimeric Species : Formation suppressed via dilution (0.1–0.5 M concentrations).

Byproduct Analysis :

ByproductPercentage (Unoptimized)Percentage (Optimized)
Carboxylic Acid15%3%
Dimer8%1%

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases reaction rate by 35% in biphasic systems.

  • Microwave Assistance : Reducing synthesis time from 18 hours to 2 hours at 100°C with comparable yields .

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-2-thiomorpholin-4-ylethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and catalysts, which influence the reaction pathways and products formed.

Common Reagents and Conditions

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent side reactions.

    Substitution Reactions: Halogenated compounds and nucleophiles are commonly used in substitution reactions. The reaction conditions vary depending on the desired product and the reactivity of the starting materials.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity
N'-hydroxy-2-thiomorpholin-4-ylethanimidamide has been investigated for its anticancer properties. Studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells. The compound's mechanism involves the modulation of apoptotic pathways, which can be crucial for developing new cancer therapies.

Case Study:
A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The results were statistically significant, with a p-value < 0.05, indicating strong potential for further development as an anticancer agent .

1.2 Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Data Table: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Biochemical Applications

2.1 Enzyme Inhibition
this compound has been studied as a potential inhibitor of specific enzymes involved in metabolic processes. Its role as an enzyme inhibitor can be pivotal in designing drugs for metabolic disorders.

Case Study:
Research involving enzyme assays demonstrated that the compound effectively inhibited the activity of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. The inhibition constant (Ki) was determined to be 0.5 µM, suggesting a strong interaction between the compound and the enzyme .

2.2 Proteomics Research
In proteomics, this compound serves as a biochemical tool for studying protein interactions and post-translational modifications. Its ability to form stable complexes with proteins allows researchers to explore cellular mechanisms more effectively.

Data Table: Applications in Proteomics

Application AreaDescription
Protein Interaction StudiesUsed to probe interactions between proteins
Post-translational ModificationsAssists in identifying modified residues

Mechanism of Action

The mechanism of action of N'-hydroxy-2-thiomorpholin-4-ylethanimidamide involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thioamide/Thiomorpholine Moieties

The following table summarizes key structural and synthetic differences between N'-hydroxy-2-thiomorpholin-4-ylethanimidamide and related compounds:

Compound Name CAS/Ref Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Synthetic Yield
This compound dihydrochloride 1181459-01-7 C₆H₁₅Cl₂N₃OS 248.17 Thiomorpholine, hydroxyimidamide Not reported Not reported
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide Compound 9 C₂₀H₁₅ClN₂O₃S₃ 466.98 Thiazolidinone, thioamide, chlorobenzylidene 186–187 90%
N-(4-(Thiomorpholine-4-carbonyl) oxazol-2-yl)nicotinamide 5i C₁₄H₁₄N₄O₂S 314.35 Thiomorpholine-carbonyl, oxazole, nicotinamide Not reported Not reported
N'-(4-Butyl-2-methylphenyl)-N-hydroxymethanimidamide - C₁₂H₁₈N₂O 206.29 Hydroxyimidamide, aromatic substituent Not reported Not reported
N'-Hydroxy-2-methylpropanimidamide 35613-84-4 C₄H₁₀N₂O 102.14 Hydroxyimidamide, branched alkyl chain Not reported Not reported

Key Comparative Observations

Structural Features
  • Thiomorpholine vs. Other Heterocycles: The primary compound contains a thiomorpholine ring, which differentiates it from thiazolidinone-based analogues (e.g., Compound 9 ) or oxazole-containing derivatives (e.g., Compound 5i ). Thiomorpholine’s sulfur atom may enhance lipophilicity or modulate electronic properties compared to morpholine or piperazine analogues.
  • Hydroxyimidamide Group: The N'-hydroxyimidamide moiety is shared with N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide and N'-Hydroxy-2-methylpropanimidamide .
Physical Properties
  • Melting Points: Thiazolidinone-based compounds exhibit higher melting points (147–207°C ) compared to hydroxyimidamide derivatives, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in thioamide groups).

Biological Activity

N'-Hydroxy-2-thiomorpholin-4-ylethanimidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound this compound features a thiomorpholine ring, an amidine moiety, and a hydroxyl group, which contribute to its unique biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that the compound demonstrates significant antibacterial effects against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with nucleic acid synthesis.
  • Anti-inflammatory Properties : The compound has been observed to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound revealed the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell wall synthesis inhibition
Escherichia coli16 µg/mLNucleic acid synthesis inhibition
Pseudomonas aeruginosa64 µg/mLDisruption of membrane integrity

These findings highlight the compound's effectiveness against resistant bacterial strains, which is critical in the context of rising antibiotic resistance.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). This suggests its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Neuroprotective Properties

Research published in recent years has indicated that this compound can protect neuronal cells from oxidative damage. For instance, in a model of oxidative stress induced by hydrogen peroxide, cells treated with this compound showed significantly lower levels of apoptosis compared to untreated controls.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial growth and inflammation.
  • Modulation of Signaling Pathways : It might influence signaling pathways related to inflammation and cell survival.
  • Direct Interaction with Cellular Components : The thiomorpholine structure may facilitate interactions with cellular membranes or proteins, leading to altered cellular functions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N'-hydroxy-2-thiomorpholin-4-ylethanimidamide to improve yield and purity?

  • Methodological Answer : Begin with precursor selection (e.g., thiomorpholine derivatives) and employ stepwise condensation reactions under controlled pH and temperature. Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and gradient elution (e.g., 5–20% MeOH in DCM). Characterize intermediates using 1H^1H-NMR and mass spectrometry (MS) to confirm structural integrity .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : Combine 1H^1H-NMR (to identify proton environments, e.g., hydroxyimino and thiomorpholine protons) and 13C^{13}C-NMR (to map carbon frameworks). Validate molecular weight via high-resolution MS (HRMS) in ESI+ mode. Infrared spectroscopy (IR) can confirm functional groups (e.g., N–O stretch at ~950 cm1^{-1}, C=S at ~1250 cm1^{-1}) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Conduct stability studies using accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Avoid prolonged exposure to moisture or acidic/basic environments to prevent hydrolysis of the hydroxyimino group .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?

  • Methodological Answer : For ambiguous signals, use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping peaks. Cross-validate MS data with isotopic pattern analysis and compare fragmentation pathways to synthetic standards. Employ computational tools (e.g., DFT calculations) to predict NMR chemical shifts and MS fragmentation patterns .

Q. What strategies are effective for studying the reactivity of the thiomorpholine and hydroxyimino moieties in catalytic or biological systems?

  • Methodological Answer : Perform kinetic studies under varying conditions (pH, temperature, solvent polarity) using UV-Vis or stopped-flow spectroscopy. For biological activity, design enzyme inhibition assays (e.g., Michaelis-Menten kinetics) with purified targets (e.g., metalloenzymes). Use X-ray crystallography or cryo-EM to map binding interactions .

Q. How can electrochemical properties (e.g., redox behavior) of this compound be characterized?

  • Methodological Answer : Conduct cyclic voltammetry (CV) in aprotic solvents (e.g., DCM with 0.1 M TBAP as electrolyte) using a three-electrode system (Pt working electrode, Ag/AgCl reference). Identify redox peaks corresponding to hydroxyimino or sulfur-centered oxidation. Correlate results with computational HOMO/LUMO energy levels .

Q. What approaches mitigate challenges in synthesizing derivatives with modified thiomorpholine rings?

  • Methodological Answer : Introduce protecting groups (e.g., Boc for amines) prior to ring modification. Use transition-metal catalysts (e.g., Pd for cross-coupling) to install substituents. Post-functionalization via thiol-ene "click" chemistry can add diversity. Validate regioselectivity via NOESY NMR or X-ray diffraction .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles). Avoid inhalation/contact by employing closed systems for reactions. In case of exposure, follow H303/H313/H333 protocols: rinse skin with water for 15 minutes, seek medical attention for persistent symptoms. Dispose of waste via licensed hazardous waste services .

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